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Cat. No.: B167883

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)ethanol, also known as ethylene glycol mono-n-octyl ether, is a non-ionic
surfactant with applications in various industries, including cosmetics and pharmaceuticals,
where it can function as an emulsifying agent or solvent. Its chemical structure, consisting of an
eight-carbon alkyl chain and a hydrophilic ethylene glycol moiety, dictates its physicochemical
properties and performance. Accurate and comprehensive characterization of 2-
(Octyloxy)ethanol is crucial for quality control, formulation development, and regulatory
compliance.

This document provides detailed application notes and experimental protocols for the analytical
characterization of 2-(Octyloxy)ethanol using modern analytical techniques, including Gas
Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Octyloxy)ethanol is presented in Table
1. This data is essential for understanding the behavior of the molecule in various analytical
systems.
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Table 1: Physicochemical Properties of 2-(Octyloxy)ethanol

Property Value Source
Molecular Formula C10H2202 PubChem[1]
Molecular Weight 174.28 g/mol PubChem[1]

CAS Number 10020-43-6 NIST WebBook[2]
Appearance Colorless liquid (predicted)

Boiling Point 239.5 °C (predicted)

Density 0.87 g/cm? (predicted)

Ethylene glycol mono-n-octyl
Synonyms NIST WebBook[2]
ether, n-Octyl cellosolve

Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile
and semi-volatile compounds like 2-(Octyloxy)ethanol. It provides information on the purity of
the sample and allows for structural elucidation through mass spectral fragmentation patterns.

Objective: To determine the purity of a 2-(Octyloxy)ethanol sample and to confirm its identity
via mass spectrometry.

Instrumentation:

e Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
o Autosampler for automated injection.

Materials:

e 2-(Octyloxy)ethanol sample

» High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
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e Microsyringe or autosampler vials
Procedure:

o Sample Preparation: Prepare a 1 mg/mL solution of 2-(Octyloxy)ethanol in the chosen
solvent. Vortex to ensure complete dissolution.

o GC-MS Parameters: Set up the GC-MS system with the parameters outlined in Table 2.
These are typical starting parameters and may require optimization based on the specific
instrument.

e Injection: Inject 1 pL of the prepared sample into the GC-MS system.

o Data Acquisition: Acquire the data in full scan mode to obtain a total ion chromatogram (TIC)
and mass spectra for all eluting peaks.

o Data Analysis:
o Integrate the peaks in the TIC to determine the relative purity of the sample.
o Analyze the mass spectrum of the main peak corresponding to 2-(Octyloxy)ethanol.

o Compare the obtained mass spectrum with a reference library (e.g., NIST) for identity
confirmation.

Table 2: Suggested GC-MS Parameters
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Parameter

Value

GC Column

DB-5ms (or equivalent), 30 m x 0.25 mm ID,
0.25 pm film thickness

Inlet Temperature

250 °C

Injection Mode

Split (e.g., 20:1)

Injection Volume

1puL

Carrier Gas

Helium, constant flow at 1.0 mL/min

Oven Temperature Program

Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to
280 °C, hold for 5 min

MS Transfer Line Temp.

280 °C

lon Source Temperature

230 °C

lonization Mode

Electron lonization (El) at 70 eV

Mass Scan Range

40 - 400 m/z

The mass spectrum of 2-(Octyloxy)ethanol is characterized by fragmentation of the ether and
alcohol functionalities. The molecular ion peak (M*) at m/z 174 may be weak or absent. Key
fragment ions are summarized in Table 3. The most abundant peaks are often observed at m/z
57, 43, and 69.[1]

Table 3: Major Mass Spectral Fragments for 2-(Octyloxy)ethanol
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Proposed Fragment

m/z . Relative Intensity
Structure/ldentity

174 [C10H2202]* (Molecular lon) Low

113 [CH3(CH2)-0]* Moderate

85 [CeHa3]* Moderate

71 [CsH11]* High

69 [CsHo]* High

57 [CaHo]* High (often base peak)

45 [CH2CH20H]* High

43 [CsH7]* High

Experimental Workflow for GC-MS Analysis

GC-grade Solvent
2-(Octyloxy)ethanol Sample

GC-MS Analysis

Inject 1 L }——{ GC Separation }——{ € lonization (70 eV) H Mass Detection (m/z 40-400) |=—

Total lon Chromatogram

NIST Library Search

Dilute to 1 mg/mL Generate Report

Click to download full resolution via product page

GC-MS analysis workflow for 2-(Octyloxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of
organic molecules. Both *H and 3C NMR provide detailed information about the carbon-
hydrogen framework of 2-(Octyloxy)ethanol.

Objective: To confirm the chemical structure of 2-(Octyloxy)ethanol by analyzing its *H and 13C
NMR spectra.

Instrumentation:

 NMR Spectrometer (e.g., 300 MHz or higher)
 5mm NMR tubes

Materials:

o 2-(Octyloxy)ethanol sample

o Deuterated solvent (e.g., Chloroform-d, CDCIs)

o Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for
referencing)

Procedure:

o Sample Preparation: Dissolve 10-20 mg of 2-(Octyloxy)ethanol in approximately 0.6 mL of
CDCIs in a clean, dry NMR tube. Add a small drop of TMS if required.

e 1H NMR Acquisition:
o Tune and shim the spectrometer.

o Acquire the *H NMR spectrum using a standard pulse program. Typical parameters are
listed in Table 4.

e 13C NMR Acquisition:

o Acquire the 3C NMR spectrum using a proton-decoupled pulse program. Due to the lower
natural abundance of 13C, a greater number of scans is required. See Table 4 for typical
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parameters.

o Data Processing and Analysis:
o Process the raw data (Fourier transform, phase correction, and baseline correction).
o Integrate the peaks in the *H NMR spectrum to determine proton ratios.

o Assign the chemical shifts in both *H and 13C spectra to the corresponding atoms in the 2-
(Octyloxy)ethanol structure.

Table 4: Suggested NMR Acquisition Parameters

Parameter 'H NMR 3C NMR
Spectrometer Frequency > 300 MHz =75 MHz
Solvent CDCls CDCls
Temperature 298 K 298 K
Pulse Angle 30-45° 30-45°
Spectral Width ~12 ppm ~220 ppm
Acquisition Time 2-4s 1-2s
Relaxation Delay 1-2s 2-5s
Number of Scans 8-16 512-2048

The expected *H and 3C NMR chemical shifts for 2-(Octyloxy)ethanol are presented in Tables
5 and 6, respectively. These values are based on the analysis of homologous compounds and
predictive models.

Table 5: Predicted *H NMR Data for 2-(Octyloxy)ethanol in CDCIs
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.71 t,J=5Hz 2H -OCH2CH:20H
~3.55 t,J=5Hz 2H -OCH2CH20H
~3.45 t,J=7Hz 2H -OCH2(CH2)sCHs
~2.5 (variable) brs 1H -OH
~1.57 p,J=7Hz 2H -OCH2CH2(CHz)sCHs
~1.29 m 10H -OCH2CH2(CHz)sCHs
~0.88 t,J=7Hz 3H -CHs

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 6: Predicted 3C NMR Data for 2-(Octyloxy)ethanol in CDCls

Chemical Shift (6, ppm) Assignment
~71.6 -OCH2(CH2)sCH3
~70.4 -OCH2CH20H
~61.8 -OCH2CH20H
~31.8 -(CH2)sCH2CHs
~29.7 -OCH2CH2(CH2)sCHs
~29.4 Alkyl Chain CH:2
~29.3 Alkyl Chain CH:z
~26.2 Alkyl Chain CH2
~22.7 -CH2CHs
~14.1 -CHs

Logical Workflow for NMR Analysis
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2-(Octyloxy)ethanol CDCI3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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